Flexibility-Driven Dimensionality Control: Tb vs. Eu
When reacted with lanthanide(III) nitrates in water under identical synthetic conditions, this ligand produces structurally divergent products depending solely on the metal ion identity: a discrete molecular coordination compound with Tb(III) versus a one-dimensional linear coordination polymer with Eu(III) [1]. This metal-dependent dimensionality switching is a direct consequence of the ligand's semi-rigid, ether-bridged architecture, which permits conformational adaptation to the distinct coordination preferences of each lanthanide ion [1].
| Evidence Dimension | Coordination polymer dimensionality |
|---|---|
| Target Compound Data | Molecular compound [Tb(H4.5L)2(H2O)5]∙6H2O (0D discrete) and 1D linear polymer {[Eu2(H3L)2(H2O)6]∙8H2O}n |
| Comparator Or Baseline | Same ligand (H6L) with Tb(III) yields 0D molecular species; with Eu(III) yields 1D polymer |
| Quantified Difference | Dimensionality switch: 0D molecular (Tb) vs. 1D polymeric (Eu) |
| Conditions | Aqueous reaction, identical conditions: Ln(III) nitrates (Ln = Eu3+, Tb3+) with H6L in water |
Why This Matters
This intra-ligand head-to-head comparison demonstrates that the ligand enables metal-selective structural outcomes, a property valuable for researchers designing lanthanide-based materials with tunable photophysical or magnetic properties.
- [1] Molecules, 2022, 27(22), 7849. Variable Dimensionality of Europium(III) and Terbium(III) Coordination Compounds with a Flexible Hexacarboxylate Ligand. View Source
